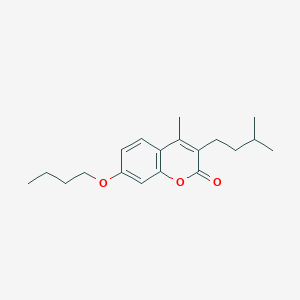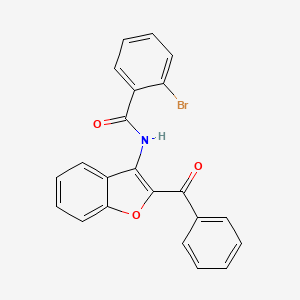
7-butoxy-4-methyl-3-(3-methylbutyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-butoxy-4-methyl-3-(3-methylbutyl)-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-butoxy-4-methyl-3-(3-methylbutyl)-2H-chromen-2-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One possible route could involve the reaction of 4-methyl-3-(3-methylbutyl)-2H-chromen-2-one with butyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
7-butoxy-4-methyl-3-(3-methylbutyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: 抗菌作用、抗炎症作用、または抗がん作用などの生物活性を持つ可能性があります。
医学: 潜在的な治療用途には、新薬や治療法の開発が含まれる可能性があります。
産業: この化合物は、染料、香料、またはその他の工業用化学物質の生産に使用される可能性があります。
作用機序
7-ブトキシ-4-メチル-3-(3-メチルブチル)-2H-クロメン-2-オンの作用機序は、その特定の生物活性によって異なります。一般に、クロメンオンは、酵素、受容体、またはDNAなどのさまざまな分子標的に相互作用する可能性があります。含まれる経路には、酵素活性の阻害、受容体シグナル伝達の調節、またはDNA複製への干渉が含まれる可能性があります。
6. 類似の化合物との比較
類似の化合物
4-メチル-3-(3-メチルブチル)-2H-クロメン-2-オン: ブトキシ基がありません。これは、生物活性と化学反応性に影響を与える可能性があります。
7-メトキシ-4-メチル-3-(3-メチルブチル)-2H-クロメン-2-オン: ブトキシ基の代わりにメトキシ基が含まれており、これは溶解度や分子標的との相互作用に影響を与える可能性があります。
独自性
7-ブトキシ-4-メチル-3-(3-メチルブチル)-2H-クロメン-2-オンにおけるブトキシ基の存在は、類似の化合物と比較して、脂溶性の上昇、生物活性の変化、および化学反応性の違いなどの独自の特性を与える可能性があります。
類似化合物との比較
Similar Compounds
4-methyl-3-(3-methylbutyl)-2H-chromen-2-one: Lacks the butoxy group, which may affect its biological activity and chemical reactivity.
7-methoxy-4-methyl-3-(3-methylbutyl)-2H-chromen-2-one: Contains a methoxy group instead of a butoxy group, which could influence its solubility and interaction with molecular targets.
Uniqueness
The presence of the butoxy group in 7-butoxy-4-methyl-3-(3-methylbutyl)-2H-chromen-2-one may confer unique properties such as increased lipophilicity, altered biological activity, and different chemical reactivity compared to similar compounds.
特性
分子式 |
C19H26O3 |
|---|---|
分子量 |
302.4 g/mol |
IUPAC名 |
7-butoxy-4-methyl-3-(3-methylbutyl)chromen-2-one |
InChI |
InChI=1S/C19H26O3/c1-5-6-11-21-15-8-10-16-14(4)17(9-7-13(2)3)19(20)22-18(16)12-15/h8,10,12-13H,5-7,9,11H2,1-4H3 |
InChIキー |
SJWAPVJLNYHBEM-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)CCC(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1,1-dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B11575915.png)
![(2E)-2-{[6-methyl-4-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]methylidene}hydrazinecarboxamide](/img/structure/B11575921.png)
![2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11575929.png)
![2-(2-chlorophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide](/img/structure/B11575936.png)
![(6Z)-6-(2-bromobenzylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11575942.png)
![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B11575948.png)

![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)propanamide](/img/structure/B11575958.png)
![2-(3-methoxyphenyl)-7-(3-methoxypropyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11575967.png)
![(2E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11575972.png)
![N-benzyl-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B11575976.png)
![N-(3-chlorophenyl)-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11575980.png)
![3-(2,3-Dimethylcyclohexyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B11575986.png)

